6-(furan-2-yl)-1,3-dimethyl-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
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Overview
Description
6-(2-FURYL)-1,3-DIMETHYL-N~4~-(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of pyrazole derivatives. Pyrazole-bearing compounds are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities . This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications.
Preparation Methods
The synthesis of 6-(2-FURYL)-1,3-DIMETHYL-N~4~-(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is widely applied in the formation of carbon–carbon bonds. This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules . The preparation typically involves the use of boron reagents and palladium catalysts under controlled conditions.
Chemical Reactions Analysis
6-(2-FURYL)-1,3-DIMETHYL-N~4~-(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The Suzuki–Miyaura coupling reaction is a notable example, where the compound participates in the formation of new carbon–carbon bonds . Common reagents used in these reactions include organoboron compounds and palladium catalysts. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
This compound has significant scientific research applications, particularly in the fields of chemistry, biology, and medicine. Pyrazole derivatives, including 6-(2-FURYL)-1,3-DIMETHYL-N~4~-(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE, are known for their antileishmanial and antimalarial activities . These compounds have been evaluated for their potential to inhibit the growth of Leishmania and Plasmodium species, which are responsible for leishmaniasis and malaria, respectively. Additionally, pyrazole derivatives are explored for their antimicrobial and antiviral properties .
Mechanism of Action
The mechanism of action of 6-(2-FURYL)-1,3-DIMETHYL-N~4~-(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. Pyrazole derivatives are known to exhibit their effects through various mechanisms, including the inhibition of key enzymes and the disruption of cellular processes . The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
6-(2-FURYL)-1,3-DIMETHYL-N~4~-(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE can be compared with other similar compounds, such as other pyrazole derivatives. These compounds share structural similarities but may differ in their pharmacological activities and mechanisms of action . For example, hydrazine-coupled pyrazoles have been shown to possess potent antileishmanial and antimalarial activities . The unique structural features of 6-(2-FURYL)-1,3-DIMETHYL-N~4~-(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE contribute to its distinct pharmacological profile.
Properties
Molecular Formula |
C19H20N6O2 |
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Molecular Weight |
364.4 g/mol |
IUPAC Name |
6-(furan-2-yl)-1,3-dimethyl-N-(1,3,5-trimethylpyrazol-4-yl)pyrazolo[3,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C19H20N6O2/c1-10-16-13(19(26)21-17-11(2)23-24(4)12(17)3)9-14(15-7-6-8-27-15)20-18(16)25(5)22-10/h6-9H,1-5H3,(H,21,26) |
InChI Key |
YAQMCGKNUJIBHG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1C)C)NC(=O)C2=CC(=NC3=C2C(=NN3C)C)C4=CC=CO4 |
Origin of Product |
United States |
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